molecular formula C11H11N3 B2726070 N-(Pyridin-2-ylmethyl)pyridin-2-amine CAS No. 4334-35-4

N-(Pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B2726070
CAS No.: 4334-35-4
M. Wt: 185.23
InChI Key: YPBOTAVQNGSFQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(Pyridin-2-ylmethyl)pyridin-2-amine” involves several steps. One method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . The isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined by various analytical methods . It forms helical chains when self-assembled with AgX salts and flexible unsymmetrical bis (pyridyl) ligands.


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it forms helical chains when self-assembled with AgX salts and flexible unsymmetrical bis (pyridyl) ligands.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 185.22514 . Its melting point is 142-143 °C, and its predicted boiling point is 352.6±32.0 °C . The predicted density is 1.135±0.06 g/cm3, and the predicted pKa is 9.16±0.10 .

Scientific Research Applications

Helical Silver(I) Coordination Polymers

N-(Pyridin-2-ylmethyl)pyridin-2-amine has been used in constructing helical silver(I) coordination polymers, characterized by elemental analysis, IR, TG, PL, and X-ray diffraction. These polymers exhibit diverse cis-trans and trans-trans conformation, playing a crucial role in the construction of helical structures, and demonstrate varying solid-state luminescent emission intensities (Zhang et al., 2013).

Mercury Supramolecular Architectures

In another study, this compound was a key component in the formation of fifteen Hg(II) complexes. These complexes exhibit a variety of structural motifs mediated by mercury-halide clusters, ligand conformations, and non-covalent interactions, as analyzed through elemental analysis, IR, TG, PL, XPS, powder, and single-crystal X-ray diffraction (Ye et al., 2016).

Copper-Catalyzed Amination

This compound has been identified as an efficient ligand for copper-catalyzed amination of aryl halides at room temperature. This method showcases high functional group tolerance and has been applied to various amines and amino acids (Wang et al., 2015).

Manganese(II) Complexes

The compound has been used to synthesize manganese(II) complexes. These complexes, characterized by X-ray studies and magnetic susceptibility measurements, showed that Mn(II) ions interact antiferromagnetically or ferromagnetically, depending on the structure of the complex (Wu et al., 2004).

Dynamic Tautomerism and Divalent N(I) Character

A study on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, closely related to this compound, revealed dynamic tautomerism and divalent N(I) character. Quantum chemical analysis showed competitive isomeric structures and electron distribution details (Bhatia et al., 2013).

Crystal Structure in Coordination Polymers

The crystal structure of this compound has been determined in various silver(I) coordination polymers. These studies provide insights into the molecular arrangements and interactions within these polymers (Moon et al., 2014).

Chemosensor for Cu2+

This compound derivatives have been developed as chemosensors for Cu2+ ions. These chemosensors are highly selective and sensitive, demonstrating significant colorimetric and fluorescent changes upon Cu2+ binding. They have been successfully applied in detecting Cu2+ in HepG2 cells (Zheng et al., 2016).

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBOTAVQNGSFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 4.7 g of 2-aminopyridine, 5.35 g of 2-pyridinecarboxaldehyde, and 75 ml toluene. The flask was equipped with a Dean-Stark trap and heated to reflux under nitrogen. After 16 hours, the toluene was removed and 100 ml ethanol were added followed by 2.1 g of sodium borohydride. The mixture was stirred at 22 C under nitrogen for 1 hour, and then 50 ml of water were added slowly. Following removal of the ethanol, aqueous ammonium chloride was cautiously added resulting in gas evolution. The product was extracted twice with 50 ml ethyl acetate and washed with 30 ml water. After solvent removal, the product was purified by silica gel chromatography using 5% methanol in ethyl acetate resulting in an orange oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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